Cas no 1806748-14-0 (3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid)
3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative with a unique structural configuration, combining difluoromethyl, methoxy, and trifluoromethoxy substituents. This compound exhibits notable chemical stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic resistance, which is advantageous for designing bioactive molecules. Its carboxylic acid functionality allows for further derivatization, enabling the development of targeted compounds with improved efficacy. The electron-withdrawing effects of the trifluoromethoxy group contribute to its utility in fine chemical applications, particularly in the synthesis of advanced heterocyclic systems.

1806748-14-0 structure
商品名:3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid
CAS番号:1806748-14-0
MF:C9H6F5NO4
メガワット:287.140260219574
CID:4842329
3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid
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- インチ: 1S/C9H6F5NO4/c1-18-3-2-15-7(19-9(12,13)14)5(6(10)11)4(3)8(16)17/h2,6H,1H3,(H,16,17)
- InChIKey: LWLSPBOHCALWBH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC=C(C=1C(=O)O)OC)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.6
3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083312-1g |
3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid |
1806748-14-0 | 97% | 1g |
$1,564.50 | 2022-03-31 |
3-(Difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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